molecular formula C21H23N3O5 B11009403 N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009403
M. Wt: 397.4 g/mol
InChI Key: OFLQBOJWVGABIT-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules, and it is functionalized with acetylamino and dimethoxyphenyl groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of the Acetylamino Group: This step often involves the acetylation of an amino group using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the methoxy groups to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetylamino group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent due to its structural similarity to other bioactive molecules.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The acetylamino and dimethoxyphenyl groups could play a role in binding to these targets, while the pyrrolidine ring could influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of both acetylamino and dimethoxyphenyl groups, along with the pyrrolidine ring, distinguishes it from other similar compounds and may result in distinct properties and applications.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-13(25)22-15-4-6-16(7-5-15)23-21(27)14-10-20(26)24(12-14)18-11-17(28-2)8-9-19(18)29-3/h4-9,11,14H,10,12H2,1-3H3,(H,22,25)(H,23,27)

InChI Key

OFLQBOJWVGABIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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